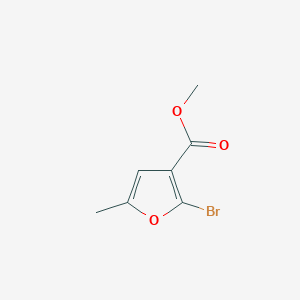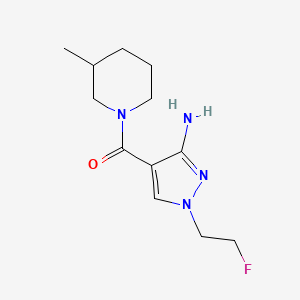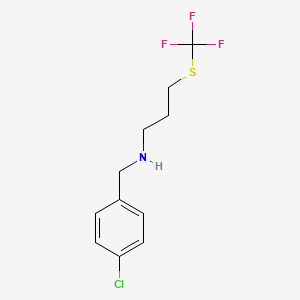
(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features both a chlorobenzyl and a trifluoromethylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-trifluoromethylsulfanyl-propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorobenzyl group can participate in various binding interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine.
4-Chlorobenzyl alcohol: Another related compound used in organic synthesis.
Benzyl chloride: A simpler analogue with similar reactivity but lacking the trifluoromethylsulfanyl group.
Uniqueness
The presence of both the chlorobenzyl and trifluoromethylsulfanyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H13ClF3NS |
|---|---|
Poids moléculaire |
283.74 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NS/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
Clé InChI |
PLRYISTZXUOPNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCCSC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)
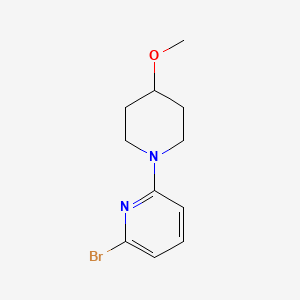
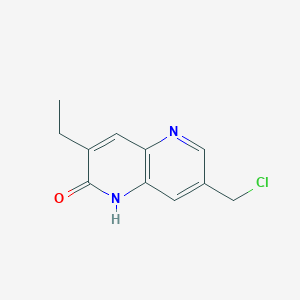
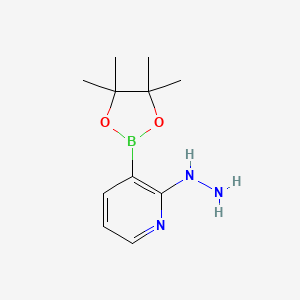
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)

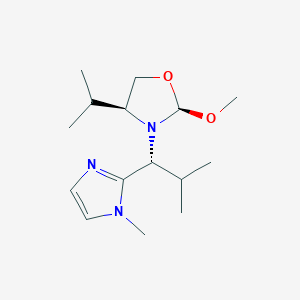
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
